5-Ethyl-2,2,5-trimethylheptane
CAS No.: 62199-12-6
Cat. No.: VC19502573
Molecular Formula: C12H26
Molecular Weight: 170.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62199-12-6 |
---|---|
Molecular Formula | C12H26 |
Molecular Weight | 170.33 g/mol |
IUPAC Name | 5-ethyl-2,2,5-trimethylheptane |
Standard InChI | InChI=1S/C12H26/c1-7-12(6,8-2)10-9-11(3,4)5/h7-10H2,1-6H3 |
Standard InChI Key | KJWMMFYTYSUWMH-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)(CC)CCC(C)(C)C |
Introduction
Structural Characteristics and Nomenclature
IUPAC Nomenclature and Molecular Geometry
The systematic name 5-ethyl-2,2,5-trimethylheptane derives from a heptane backbone () substituted with:
This branching pattern minimizes steric strain while maximizing thermodynamic stability. The structure can be represented as:
Substituent positioning follows IUPAC numbering rules, prioritizing the lowest possible locants for alkyl groups .
Property | 5-Ethyl-2,2,5-trimethylheptane | 3-Ethyl-2,4,5-trimethylheptane |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 170.33 | 170.33 |
LogP | 4.64 | Data unavailable |
Synthesis and Production
Laboratory-Scale Synthesis
Branched alkanes like 5-ethyl-2,2,5-trimethylheptane are typically synthesized via alkylation reactions. A proposed route involves:
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Friedel-Crafts alkylation: Reacting 2,2-dimethylpentane with ethyl chloride in the presence of .
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Grignard reagent coupling: Using tert-butylmagnesium bromide and 5-chloro-2-methylheptane to introduce ethyl and methyl groups .
Key challenges include minimizing isomerization byproducts and achieving regioselectivity. For instance, competing pathways may yield 5-ethyl-2,3,5-trimethylheptane if reaction temperatures exceed 60°C.
Industrial Manufacturing
Industrial production leverages petroleum refining byproducts. Catalytic cracking of long-chain n-alkanes () over zeolite catalysts generates branched intermediates, which are subsequently hydrogenated to yield target compounds. Despite scalability, this method requires precise control over catalyst acidity and reaction dwell time to prevent coking.
Physicochemical Properties
Hydrophobicity and Solubility
With a calculated of 4.64 , 5-ethyl-2,2,5-trimethylheptane exhibits extreme hydrophobicity, rendering it immiscible with polar solvents like water or ethanol. This property aligns with Traube’s rule, where branched alkanes have lower aqueous solubility than linear counterparts due to reduced surface area .
Thermal Stability
While experimental data on boiling and melting points are unavailable, analog comparisons suggest:
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Boiling point: ~210–220°C (estimated via Joback method for )
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Flash point: >100°C, typical of high-molecular-weight alkanes .
Challenges and Future Prospects
Analytical Limitations
Current gaps in spectroscopic data (e.g., missing -NMR peaks) hinder precise structural validation. Collaborative efforts to characterize this compound via high-resolution mass spectrometry (HRMS) and X-ray crystallography are warranted .
Sustainable Synthesis
Developing biocatalytic routes using engineered E. coli strains expressing cytochrome P450 enzymes could reduce reliance on fossil-fuel-derived feedstocks.
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